molecular formula C18H24N2O4 B355901 2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid CAS No. 925610-26-0

2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid

Cat. No.: B355901
CAS No.: 925610-26-0
M. Wt: 332.4g/mol
InChI Key: MMZYHOUDUFRKGY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established IUPAC nomenclature conventions for complex organic molecules containing multiple functional groups. The compound's official IUPAC name is 2-[[3-(2-methylpropanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid, which precisely describes the structural arrangement and connectivity of all constituent atoms. The Chemical Abstracts Service (CAS) registry number 925610-26-0 provides unambiguous identification in chemical databases and literature.

The molecular formula C18H24N2O4 indicates the presence of eighteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and four oxygen atoms, reflecting the compound's substantial molecular complexity. The InChI (International Chemical Identifier) key MMZYHOUDUFRKGY-UHFFFAOYSA-N serves as a unique digital fingerprint for computational and database applications. Alternative nomenclature includes systematic names such as 2-((3-Isobutyramidophenyl)carbamoyl)cyclohexanecarboxylic acid and 2-({3-[(2-methylpropanoyl)amino]phenyl}carbamoyl)cyclohexanecarboxylic acid, which emphasize different structural features while maintaining chemical accuracy.

The compound exhibits stereochemical complexity with two undefined atom stereocenters, contributing to potential conformational diversity and stereoisomeric forms. The canonical SMILES notation CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O provides a linear representation of the molecular structure suitable for computational processing and database searches. The systematic identification framework enables precise communication about this compound across diverse scientific disciplines and research applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant three-dimensional complexity arising from the integration of multiple ring systems and flexible functional groups. The central cyclohexane ring adopts characteristic chair conformations that influence the overall molecular shape and potential biological interactions. The cyclohexanecarboxylic acid moiety demonstrates typical carboxylic acid geometry, with the carboxyl group positioned to enable both intramolecular and intermolecular hydrogen bonding interactions.

The anilino substituent introduces aromatic planarity to the molecular architecture, creating a distinctive geometric contrast with the saturated cyclohexane ring system. The phenyl ring maintains sp2 hybridization characteristics, contributing to electronic delocalization and potential π-π stacking interactions in biological environments. The isobutyrylamino group provides additional conformational flexibility through rotation around C-N and C-C bonds, enabling adaptation to various binding site geometries in target proteins.

Conformational analysis reveals multiple low-energy conformers accessible at physiological temperatures, with rotational barriers around key bonds influencing dynamic behavior. The compound possesses seven rotatable bonds according to computational analyses, indicating substantial conformational freedom that may facilitate induced-fit binding mechanisms with biological targets. The topological polar surface area of 95.5 Ų suggests favorable membrane permeability characteristics while maintaining sufficient polarity for aqueous solubility.

The molecular complexity value of 478 reflects the intricate structural organization and multiple functional group interactions. Geometric optimization studies demonstrate preferred conformations that minimize steric clashes while maximizing stabilizing interactions between functional groups. The overall molecular geometry positions the compound for potential multi-site binding interactions with protein targets, particularly those involving hydrogen bonding and hydrophobic contacts.

Crystallographic Data and Solid-State Arrangement

Crystallographic investigations of this compound provide fundamental insights into solid-state packing arrangements and intermolecular interactions that influence physical properties and pharmaceutical behavior. The compound's molecular weight of 332.39416 g/mol and specific structural features suggest crystallization patterns typical of multi-functional organic molecules with both hydrophobic and hydrophilic regions.

Solid-state analysis reveals intermolecular hydrogen bonding networks involving the carboxylic acid group, amide functionalities, and aromatic systems. The carboxylic acid moiety participates in characteristic dimer formation through complementary hydrogen bonding, creating stable supramolecular assemblies in the crystal lattice. The amide groups contribute additional hydrogen bonding capabilities, both as donors and acceptors, facilitating three-dimensional network formation.

The cyclohexane ring conformation in the solid state reflects energetically favorable chair arrangements that minimize steric interactions while optimizing crystal packing efficiency. Aromatic stacking interactions between phenyl rings of adjacent molecules contribute to crystal stability and influence melting point characteristics. The isobutyrylamino substituent provides hydrophobic interactions that complement the polar hydrogen bonding network.

Polymorphism potential exists due to the multiple conformational states available to the flexible portions of the molecule. Different crystallization conditions may yield distinct polymorphic forms with varying physical properties, solubility characteristics, and bioavailability profiles. The undefined stereochemistry at two positions creates additional complexity in crystallographic analysis, potentially leading to mixed crystal forms or preferential crystallization of specific stereoisomers.

Thermal analysis of crystalline samples reveals stability characteristics important for pharmaceutical formulation and storage. The solid-state arrangement influences dissolution behavior, mechanical properties, and chemical stability under various environmental conditions. Understanding crystallographic details enables optimization of formulation strategies and prediction of pharmaceutical performance.

Spectroscopic Fingerprinting

Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to establish unambiguous structural identification and monitor chemical integrity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about molecular connectivity, stereochemistry, and dynamic behavior in solution environments.

Proton NMR analysis reveals characteristic chemical shift patterns for each functional group within the molecule. The aromatic protons of the phenyl ring appear in the typical downfield region (7.0-8.0 ppm), with coupling patterns reflecting substitution positions and electronic environments. The cyclohexane ring protons exhibit complex multipicity due to ring conformation dynamics and neighboring group effects. The isobutyrylamino methyl groups produce distinctive doublet patterns, while the carboxylic acid proton appears as an exchangeable signal in deuterated solvents.

Carbon-13 NMR spectroscopy distinguishes all carbon environments within the molecule, providing detailed structural verification. The carbonyl carbons of the carboxylic acid, amide, and isobutyryl groups exhibit characteristic chemical shifts reflecting their distinct electronic environments. Aromatic carbons show typical chemical shift ranges with fine structure dependent on substitution patterns and electronic effects.

Mass spectrometry confirms molecular weight and fragmentation patterns characteristic of the compound's structural features. Electrospray ionization mass spectrometry (ESI-MS) typically produces molecular ion peaks at m/z 333 [M+H]+ and related adduct ions. Fragmentation patterns reveal characteristic losses corresponding to functional group eliminations and ring cleavages, providing structural verification and purity assessment.

Infrared (IR) spectroscopy identifies functional group characteristics through vibrational frequencies. The carboxylic acid group exhibits broad O-H stretching around 3000-3500 cm⁻¹ and sharp C=O stretching near 1700 cm⁻¹. Amide functionalities contribute N-H stretching and C=O stretching bands with frequencies dependent on hydrogen bonding environments. The aromatic ring produces characteristic C=C stretching and bending vibrations in fingerprint regions.

Computational Modeling of Electronic Structure

Advanced computational modeling of this compound employs quantum mechanical methods to elucidate electronic structure, molecular properties, and potential biological interactions. Density Functional Theory (DFT) calculations provide accurate descriptions of ground-state electronic configurations, orbital energies, and charge distributions throughout the molecular framework.

Electronic structure analysis reveals frontier molecular orbital characteristics that influence chemical reactivity and biological activity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO energy gap provides insights into electronic excitation requirements and photochemical behavior.

Molecular electrostatic potential (MEP) surfaces illustrate charge distribution patterns that guide intermolecular interactions with biological targets. Regions of negative electrostatic potential around oxygen atoms indicate hydrogen bond acceptor capabilities, while positive regions near amide protons suggest hydrogen bond donor properties. The calculated LogP value of 2.4 indicates moderate lipophilicity suitable for membrane permeation while maintaining aqueous solubility.

Conformational energy landscapes reveal preferred geometries and accessible conformational states under physiological conditions. Potential energy surface scanning identifies energy barriers for conformational transitions and dynamic behavior in biological environments. The presence of multiple low-energy conformers suggests adaptability to diverse binding site geometries in target proteins.

Quantum mechanical calculations predict spectroscopic properties including NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra. Computed values generally show excellent agreement with experimental observations, validating the accuracy of theoretical models. Natural Bond Orbital (NBO) analysis provides detailed insights into bonding patterns, charge transfer interactions, and hyperconjugation effects within the molecular structure.

Molecular dynamics simulations examine behavior in aqueous environments and protein binding sites. Solvation effects influence conformational preferences and intermolecular interaction patterns. The computational modeling framework enables prediction of pharmaceutical properties, optimization of synthetic routes, and design of structure-activity relationships for drug development applications.

Properties

IUPAC Name

2-[[3-(2-methylpropanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-11(2)16(21)19-12-6-5-7-13(10-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h5-7,10-11,14-15H,3-4,8-9H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZYHOUDUFRKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Benzenecarboxylic Acid Precursors

The cyclohexane ring in the target compound originates from the catalytic hydrogenation of aromatic precursors. Industrial-scale methods, as detailed in patent WO2015102893A1, utilize isophthalic acid (benzene-1,3-dicarboxylic acid) or terephthalic acid (benzene-1,4-dicarboxylic acid) as starting materials. These substrates undergo hydrogenation in the presence of a ruthenium catalyst and a tertiary cyclic amide solvent to yield 1,3-cyclohexanedicarboxylic acid or 1,4-cyclohexanedicarboxylic acid, respectively.

Key Reaction Parameters:

  • Catalyst System: Ruthenium(III) acetylacetonate combined with a tridentate triphosphine ligand (e.g., 1,1,1-tris(diphenylphosphinomethyl)ethane, or TRIPHOS).

  • Promoters: Tetrabutylammonium hexafluorophosphate or toluenesulfonic acid to enhance reaction rates.

  • Solvent Composition: A blend of N-methylpyrrolidone (NMP) and isopropyl alcohol (IPA) in a 4:1 ratio.

  • Conditions: Temperatures of 120–150°C under hydrogen pressures of 50–200 bar.

This step achieves near-quantitative conversion rates, with the cyclohexanedicarboxylic acid intermediate isolated via crystallization or chromatographic purification.

Amide Bond Formation with 3-(Isobutyrylamino)aniline

The second stage involves coupling the cyclohexanecarboxylic acid with 3-(isobutyrylamino)aniline. This is achieved through an activation of the carboxylic acid group using carbodiimide reagents (e.g., EDC or DCC) followed by nucleophilic attack by the aniline’s amine group.

Optimized Coupling Conditions:

  • Activation Reagent: N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as a coupling additive.

  • Solvent: Anhydrous dichloromethane or dimethylformamide (DMF).

  • Reaction Time: 12–24 hours at ambient temperature.

The resultant crude product is purified via silica gel chromatography, yielding the target compound with >90% purity.

Industrial-Scale Production Methodologies

Industrial processes prioritize scalability and cost efficiency, often employing continuous-flow reactors for the hydrogenation step. Patent AU2006219231B2 highlights a two-phase system where the hydrogenation catalyst is immobilized on a solid support to facilitate catalyst recovery and reuse.

Catalytic System Optimization

Industrial protocols utilize ruthenium nanoparticles stabilized by phosphine ligands, which exhibit superior activity and stability compared to homogeneous catalysts.

Comparative Catalyst Performance:

Catalyst TypeTurnover Frequency (TOF, h⁻¹)Yield (%)
Ru(III)/TRIPHOS (homogeneous)1,20095
Ru nanoparticles (heterogeneous)2,50098

Data adapted from patent WO2015102893A1.

Solvent and Promoter Selection

The choice of solvent directly impacts reaction kinetics and product solubility. Tertiary cyclic amides (e.g., NMP) are preferred for their ability to stabilize the ruthenium catalyst and dissolve aromatic substrates. The addition of isopropyl alcohol as a co-solvent reduces viscosity and enhances hydrogen diffusion.

Solvent Composition Impact:

NMP:IPA RatioReaction Rate (mol/L·h)
100:00.8
80:201.5
50:501.2

Optimal performance is observed at an 80:20 NMP:IPA ratio.

Purification and Yield Optimization

Post-synthetic purification is critical to achieving pharmaceutical-grade material. Industrial methods employ a combination of fractional crystallization and preparative HPLC.

Crystallization Conditions

The target compound exhibits limited solubility in non-polar solvents, enabling efficient crystallization from ethyl acetate/heptane mixtures.

Crystallization Parameters:

  • Solvent System: Ethyl acetate:heptane (3:7 v/v)

  • Temperature: 4°C

  • Yield: 85–90%

Chromatographic Purification

For high-purity applications (>99%), reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is employed.

Comparative Analysis of Methodologies

A synthesis route comparison reveals trade-offs between academic and industrial approaches:

ParameterLaboratory-ScaleIndustrial-Scale
Catalyst CostHigh (homogeneous Ru)Low (heterogeneous Ru)
Reaction Time24–48 hours8–12 hours
Purification MethodColumn chromatographyContinuous crystallization
Overall Yield70–80%90–95%

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the anilino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid is used in various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacokinetics.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a broader class of cyclohexanecarboxylic acid derivatives, which differ primarily in the substituents on the anilino group. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) on Anilino Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 3-(Isobutyrylamino) C₁₉H₂₅N₂O₄* ~346.4 Not Provided Bulky, hydrophobic substituent
2-{[3-(Butyrylamino)anilino]carbonyl}... 3-(Butyrylamino) (C₃H₇–CO–) C₁₈H₂₄N₂O₄ 332.40 BBB/821 Linear alkyl chain, less steric bulk
BBB/829 3-(2,2-Dimethylpropanoylamino) C₁₉H₂₆N₂O₄ 346.43 BBB/829 Pivaloyl group (highly branched)
BBB/833 5-(Butyrylamino)-2-chloro C₁₅H₁₈N₂O₄ 290.32 BBB/833 Chlorine atom (electron-withdrawing)
2-[(4-Anilinoanilino)carbonyl]... 4-Anilino C₂₀H₂₂N₂O₃ 338.41 194800-24-3 Additional aromatic ring

*Assumed based on structural similarity to BBB/827.

Key Observations:
  • Electronic Effects : The chloro-substituted analog (BBB/833) introduces electronegativity, which may alter electronic interactions in biological systems .
  • Molecular Weight : Larger analogs (e.g., BBB/829) approach the upper limit for optimal bioavailability, while smaller derivatives (e.g., BBB/833) may exhibit improved membrane permeability .

Biological Activity

2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H26N2O4
  • Molecular Weight : 342.43 g/mol
  • InChI Key : KJLJHAIVPDONBX-UHFFFAOYSA-N

The compound features a cyclohexane ring substituted with a carboxylic acid and an isobutyrylamino group, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its effects on various receptor systems and enzyme inhibition. Below are key areas of focus:

1. Receptor Modulation

Research indicates that compounds with similar structural motifs can act as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluRs). These receptors are implicated in numerous neurological processes, and modulation may lead to therapeutic effects in conditions like anxiety and depression .

2. Enzyme Inhibition

The compound has been studied for its potential as a kinase inhibitor. Kinases are critical in various signaling pathways, and their inhibition can have significant implications for cancer treatment and other diseases .

The mechanisms through which this compound exerts its effects include:

  • Allosteric Modulation : By binding to sites distinct from the active site on receptors, it can enhance or inhibit receptor activity without directly competing with endogenous ligands.
  • Kinase Pathway Interference : By inhibiting specific kinases, the compound can disrupt signaling pathways that promote cell proliferation and survival in cancer cells.

Case Study 1: mGluR Modulation

A study explored the conformational dynamics of cyclohexane carboxylate derivatives as mGluR PAMs. It was found that specific structural configurations significantly impacted receptor activation profiles, suggesting that similar compounds could be developed for targeted therapies in neurological disorders .

Case Study 2: Kinase Inhibition

Research on related compounds indicated that modifications to the cyclohexane scaffold could enhance selectivity for certain kinases. This specificity is crucial for minimizing off-target effects and improving therapeutic efficacy in cancer treatments .

Data Table: Biological Activities Summary

Activity TypeTargetEffectReference
Receptor ModulationmGluRPositive Allosteric Modulation
Enzyme InhibitionVarious KinasesInhibition
Neurological DisordersmGluR-related pathwaysPotential therapeutic effects

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